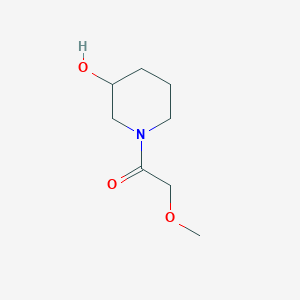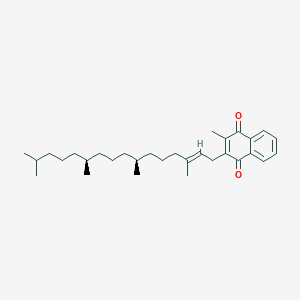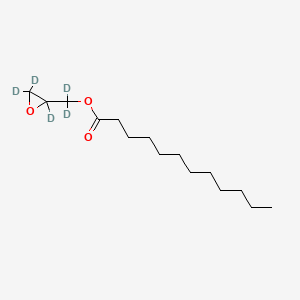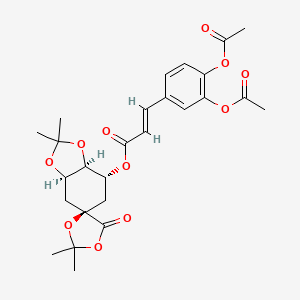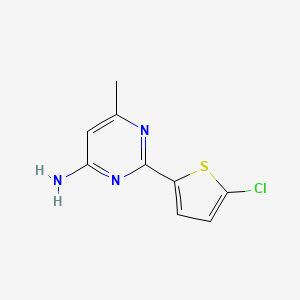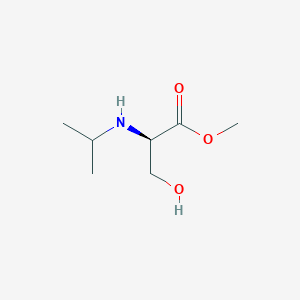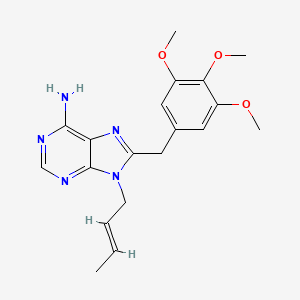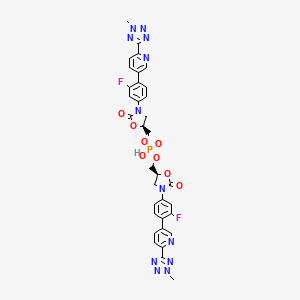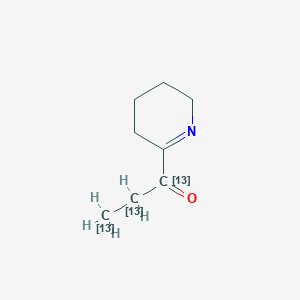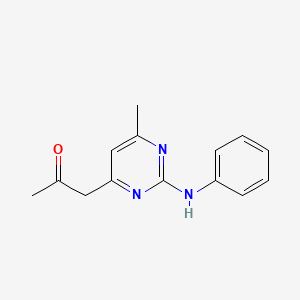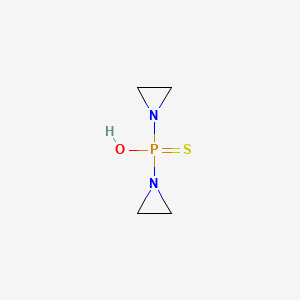
P,P-Bisaziridinyl Thiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P,P-Bisaziridinyl Thiophosphate is a chemical compound known for its unique structure and significant applications in various fields. It is an impurity of Thiotepa, an alkylating agent used in cancer treatment. The compound is characterized by the presence of aziridine rings and a thiophosphate group, which contribute to its reactivity and biological activity .
Vorbereitungsmethoden
The synthesis of P,P-Bisaziridinyl Thiophosphate involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method provides a direct route to phosphorothioates via the formation of O,O’-dialkyl thiophosphate anions . Another efficient method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Analyse Chemischer Reaktionen
P,P-Bisaziridinyl Thiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The aziridine rings act as electrophilic centers, readily reacting with nucleophilic sites in DNA bases, particularly guanine.
Common reagents used in these reactions include alkyl halides, triethylamine, and sulfur. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
P,P-Bisaziridinyl Thiophosphate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various phosphorothioate derivatives.
Biology: The compound’s ability to alkylate DNA makes it useful in studying DNA interactions and modifications.
Industry: It is used in the production of anti-wear or extreme pressure additives in lubricants.
Wirkmechanismus
The mechanism of action of P,P-Bisaziridinyl Thiophosphate involves the alkylation of DNA. The aziridine rings react with nucleophilic sites in DNA bases, particularly guanine, leading to crosslinking and damage to the DNA structure. This hinders cell division and can result in cell death, making it effective in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
P,P-Bisaziridinyl Thiophosphate is similar to other phosphorothioate compounds, such as:
- P,P-diphenyl-N-(1-phenylethylidene)phosphinic amide
- P,P-diphenyl-N-(1-phenylpropan-2-ylidene)phosphinic amide
- P,P-dichlorovinylphosphine
- P,P,P-triphenyl-N-(2,2,2-trichloro-1,2-diphenylethyl)phosphine imide
What sets this compound apart is its specific structure with aziridine rings, which contribute to its unique reactivity and biological activity.
Eigenschaften
Molekularformel |
C4H9N2OPS |
|---|---|
Molekulargewicht |
164.17 g/mol |
IUPAC-Name |
bis(aziridin-1-yl)-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H9N2OPS/c7-8(9,5-1-2-5)6-3-4-6/h1-4H2,(H,7,9) |
InChI-Schlüssel |
YPTSKUJWNMNWGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1P(=S)(N2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


